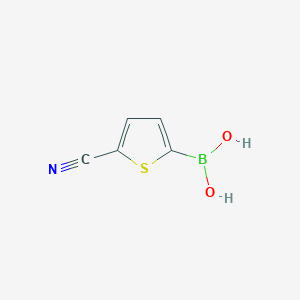
5-氰基噻吩-2-硼酸
描述
INTRODUCTION 5-Cyanothiophene-2-boronic acid, also known as 5CT2BA, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, possessing a five-membered ring with a sulfur atom at the center, and a boron-containing functional group at the 2-position. It has been used in a variety of fields, such as in vitro and in vivo studies, to investigate the mechanism of action, biological activity, and biochemical and physiological effects of various compounds. SYNTHESIS METHOD The synthesis of 5-Cyanothiophene-2-boronic acid is typically accomplished through the use of a palladium-catalyzed reaction of a 2-bromothiophene and a boronic acid. This reaction is typically carried out in a dichloromethane solvent at a temperature of approximately 80°C. After the reaction is complete, the product is typically isolated by recrystallization. SCIENTIFIC RESEARCH APPLICATIONS 5-Cyanothiophene-2-boronic acid has been used in a variety of scientific research applications. In particular, it has been used in both in vivo and in vitro studies. In Vivo 5-Cyanothiophene-2-boronic acid has been used in a variety of in vivo studies, such as for the investigation of the mechanism of action, biological activity, and biochemical and physiological effects of various compounds. For example, it has been used in the investigation of the effects of various compounds on the development of cancer, as well as in the investigation of the effects of various compounds on the immune system. In Vitro 5-Cyanothiophene-2-boronic acid has also been used in a variety of in vitro studies, such as for the investigation of the mechanism of action, biological activity, and biochemical and physiological effects of various compounds. For example, it has been used in the investigation of the effects of various compounds on the growth of cells, as well as in the investigation of the effects of various compounds on the metabolism of cells. MECHANISM OF ACTION The mechanism of action of 5-Cyanothiophene-2-boronic acid is not fully understood. However, it is believed that it acts as a chelating agent, binding to and stabilizing metal ions, such as copper and iron. This binding is believed to be responsible for the biological activity of the compound. BIOLOGICAL ACTIVITY 5-Cyanothiophene-2-boronic acid has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral activities. In addition, it has been found to possess antioxidant and anti-cancer activities. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS 5-Cyanothiophene-2-boronic acid has been found to possess a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of various enzymes, such as cytochrome P450 enzymes, as well as to modulate the activity of various hormones, such as estrogen and progesterone. In addition, it has been found to modulate the activity of various receptors, such as the serotonin receptor, as well as to modulate the activity of various transporters, such as the dopamine transporter. PHARMACODYNAMICS The pharmacodynamics of 5-Cyanothiophene-2-boronic acid is not fully understood. However, it is believed to act as a chelating agent, binding to and stabilizing metal ions, such as copper and iron. This binding is believed to be responsible for the biological activity of the compound. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The main advantages of using 5-Cyanothiophene-2-boronic acid in laboratory experiments are that it is relatively easy to synthesize, and that it has been found to possess a variety of biological activities. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. FUTURE DIRECTIONS Future directions for research involving 5-Cyanothiophene-2-boronic acid include further investigation of its mechanism of action, as well as further investigation of its biological activity and biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of this compound. Other potential future directions for research involving this compound include further investigation of its use in drug delivery systems, as well as further investigation of its use in the development of novel therapeutic agents.
科学研究应用
安全和危害
作用机制
Target of Action
5-Cyanothiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyanothiophene-2-boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 5-Cyanothiophene-2-boronic acid is involved . This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds .
Pharmacokinetics
As a laboratory reagent, it is typically handled under controlled conditions to prevent exposure and ingestion .
Result of Action
The primary result of the action of 5-Cyanothiophene-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Cyanothiophene-2-boronic acid is influenced by various environmental factors. For instance, the compound is sensitive to light and air . Therefore, it is typically stored in a well-ventilated place, in a tightly closed container, and at low temperatures . The reaction conditions, such as temperature and the presence of a base, also significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction .
生化分析
Biochemical Properties
5-Cyanothiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the synthesis of complex organic molecules and in the development of pharmaceuticals. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with the active sites of enzymes, thereby inhibiting or modulating their activity .
Cellular Effects
The effects of 5-Cyanothiophene-2-boronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 5-Cyanothiophene-2-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by affecting transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyanothiophene-2-boronic acid change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure leads to sustained enzyme inhibition and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Cyanothiophene-2-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as respiratory irritation, skin irritation, and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
5-Cyanothiophene-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels within the cell . This interaction can have downstream effects on cellular processes and overall cellular function .
Transport and Distribution
Within cells and tissues, 5-Cyanothiophene-2-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility properties, being insoluble in water but soluble in organic solvents such as ethanol and tetrahydrofuran .
Subcellular Localization
The subcellular localization of 5-Cyanothiophene-2-boronic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with target enzymes and proteins within those compartments, thereby modulating their activity and influencing cellular processes .
属性
IUPAC Name |
(5-cyanothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOMEPSYIIQIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400742 | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305832-67-1 | |
| Record name | (5-Cyanothiophen-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

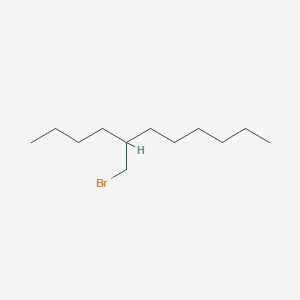
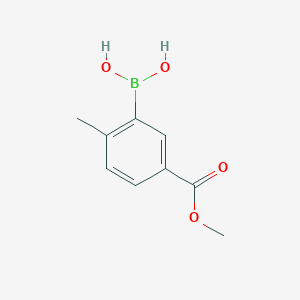
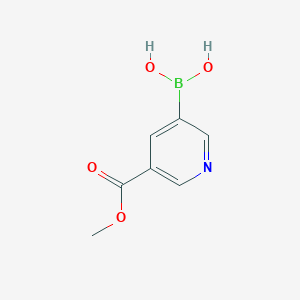
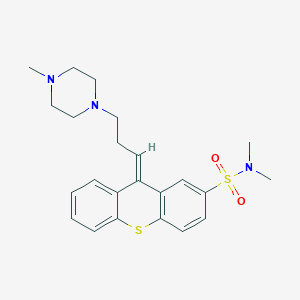
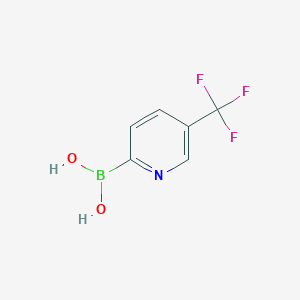
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
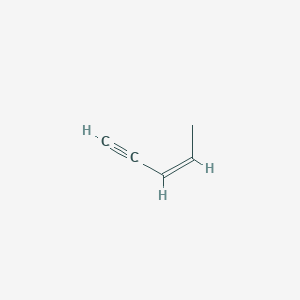
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
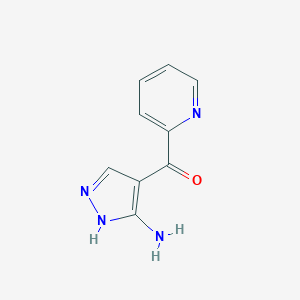
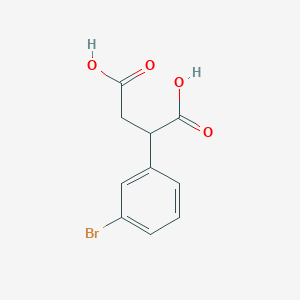
![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

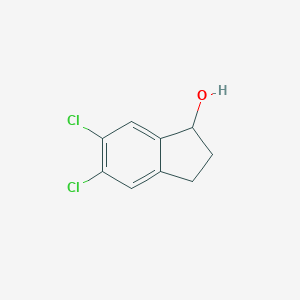
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)